molecular formula C11H9FN2 B14131170 N-(3-fluorophenyl)pyridin-2-amine

N-(3-fluorophenyl)pyridin-2-amine

Cat. No.: B14131170
M. Wt: 188.20 g/mol
InChI Key: CEEVFEYBASJQHU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)pyridin-2-amine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 3-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(3-fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(3-chlorophenyl)pyridin-2-amine
  • N-(3-bromophenyl)pyridin-2-amine
  • N-(3-methylphenyl)pyridin-2-amine

Comparison: N-(3-fluorophenyl)pyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

N-(3-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)

InChI Key

CEEVFEYBASJQHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=CC=C2)F

Origin of Product

United States

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